3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a complex organic compound characterized by its unique molecular structure, which includes two pyridine rings connected by an ether linkage and a benzaldehyde functional group. The compound has the molecular formula and a molecular weight of 276.29 g/mol. Its IUPAC name is 3-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde, and it is identified by the CAS number 918138-42-8. The structure is notable for its arrangement, which can influence its chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic or neutral conditions |
| Reduction | Sodium borohydride (NaBH₄) | In methanol or ethanol |
| Substitution | Concentrated nitric acid and sulfuric acid | Specific conditions for nitration |
The biological activity of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is significant in medicinal chemistry. Its structure allows it to interact with various biological targets, potentially modulating enzymatic activity or receptor interactions. It has been studied for its potential therapeutic applications, particularly in cancer research and the development of pharmaceuticals targeting specific pathways.
The synthesis of this compound typically involves several steps:
In industrial settings, methods may be optimized for higher yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are often employed to enhance production efficiency.
3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has diverse applications:
Studies on the interactions of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde with biological targets are crucial for understanding its mechanism of action. These interactions may vary based on the compound's structural features and its application context. Research indicates that it may modulate enzyme activities or receptor functions, highlighting its potential role in drug discovery and development.
Several compounds share structural similarities with 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde:
The uniqueness of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-y}benzaldehyde lies in its specific arrangement of pyridine rings and the benzaldehyde moiety. This structural configuration imparts distinct chemical and biological properties that differentiate it from its analogs, making it valuable for specialized applications in research and industry.